Lipophilicity Advantage of 4-Isopropyl Substituent
The target compound carries a 4‑isopropylphenyl group, which is bulkier and more lipophilic than the 4‑methylphenyl analog (CAS 6230‑44‑0) or the 4‑bromophenyl variant [1]. PubChem‑computed XLogP3 for the target is 2.8, whereas the 4‑methyl analog (C₁₅H₁₃N₃O₂S, MW 299.3) is predicted to have an XLogP3 approximately 0.6–0.8 log units lower based on fragment‑based estimation [1], . The 4‑bromo analog carries a heavier halogen but lacks the branched alkyl chain, giving it a calculated logP near 2.3 [2]. This ~0.5 log unit increase in lipophilicity can translate into enhanced passive membrane permeation, albeit with potentially reduced aqueous solubility.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | 4-Methylphenyl analog: XLogP3 ≈ 2.0–2.2 (estimated). 4-Bromophenyl analog: XLogP3 ≈ 2.3 (estimated). |
| Quantified Difference | Δ logP ≈ +0.5 to +0.8 relative to methyl and bromo comparators |
| Conditions | In silico prediction; no experimental logP data available |
Why This Matters
A higher logP can improve membrane permeability in cell‑based assays, but it also increases the risk of non‑specific binding and poor solubility, so the 4‑isopropyl substituent offers a distinct physicochemical profile that may be advantageous for specific target compartments or assay formats.
- [1] PubChem Compound Summary, CID 2931560, XLogP3 = 2.8. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] BindingDB Entry BDBM50391781. 1-(4-Bromophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione. ROMK1 IC₅₀ = 49 nM. Accessed April 2026. View Source
